Chlorure de benzyltriméthylammonium

Vue d'ensemble

Description

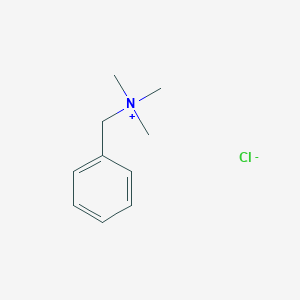

Benzyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₀H₁₆ClN. It is commonly used as a phase-transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the reaction rates and yields.

Mécanisme D'action

Target of Action

Benzyltrimethylammonium chloride (BTMAC) is primarily used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. BTMAC is lipophilic, which allows it to dissolve in both organic and aqueous phases, and transport anions from the aqueous phase to the organic phase .

Mode of Action

As a phase-transfer catalyst, BTMAC interacts with its targets (reactants) by encapsulating an anionic reactant within its polar shell, effectively bringing the reactant into the organic phase where the reaction occurs .

Biochemical Pathways

BTMAC is involved in various biochemical reactions. For instance, it can catalyze the synthesis of alkyl and aryl sulfonamides from thiols and disulfides in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) . It can also catalyze the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant . The downstream effects of these reactions depend on the specific reactants and products involved.

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged state, which would limit its bioavailability .

Result of Action

The molecular and cellular effects of BTMAC’s action largely depend on the specific reaction it is catalyzing. For example, in the synthesis of sulfonamides, BTMAC enables the formation of a new C-N bond, resulting in the creation of a new molecule . In the oxidation of benzyl alcohol, BTMAC facilitates the introduction of an oxygen atom, transforming the alcohol into an aldehyde .

Action Environment

The action, efficacy, and stability of BTMAC can be influenced by various environmental factors. For instance, the presence of water can affect the efficiency of phase-transfer catalysis . Additionally, the temperature can impact the reaction rate, and the pH can influence the ionization state of the reactants, potentially affecting the catalytic activity of BTMAC .

Applications De Recherche Scientifique

Benzyltrimethylammonium chloride has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

Benzyltrimethylammonium chloride can be used as a phase catalyst in the synthesis of alkyl and aryl sulfonamides from thiols and disulfides . It also plays a role in the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant

Cellular Effects

It has been reported that this compound can have an impact on the structure and conformational dynamics of bovine serum albumin (BSA) in certain conditions .

Molecular Mechanism

It is known to act as a phase-transfer catalyst, facilitating the movement of a reactant from one phase to another in a chemical reaction

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Benzyltrimethylammonium chloride in laboratory settings. It is known that this compound is stable at temperatures up to 135°C .

Dosage Effects in Animal Models

The effects of Benzyltrimethylammonium chloride at different dosages in animal models have not been extensively studied. It has been reported that the LD50 (the lethal dose that kills 50% of the test population) in rats is 500 mg/kg .

Metabolic Pathways

It is known that this compound can act as a phase-transfer catalyst in various chemical reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically takes place in an organic solvent such as methanol or ethanol. The mixture is refluxed for several hours, and the product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent like diethyl ether .

Industrial Production Methods

In industrial settings, benzyltrimethylammonium chloride is produced by reacting benzyl chloride with trimethylamine in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation and crystallization processes to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyltrimethylammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodimethylhydantoin.

Substitution: Typical reagents include sodium hydroxide, potassium bromide, and sodium iodide.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of methyl groups.

Benzyldimethyldodecylammonium chloride: Contains a longer alkyl chain, which affects its solubility and catalytic properties.

Benzyltributylammonium chloride: Has butyl groups, making it more hydrophobic and suitable for different applications.

Uniqueness

Benzyltrimethylammonium chloride is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective phase-transfer catalyst for a wide range of reactions. Its relatively small size and high solubility in both aqueous and organic solvents enhance its versatility in various chemical processes .

Activité Biologique

Benzyltrimethylammonium chloride (BTMAC), a quaternary ammonium compound, has garnered attention due to its diverse biological activities and applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.

BTMAC is chemically characterized as a quaternary ammonium salt with the formula . It is structurally similar to acetylcholine, which allows it to interact with cholinergic receptors in biological systems. Its lipophilic nature facilitates its penetration through cell membranes, influencing various physiological processes.

1. Cholinergic Activity

BTMAC exhibits significant agonistic activity at both nicotinic and muscarinic receptors. Research indicates that it can stimulate these receptors more effectively than acetylcholine in certain experimental setups:

- In vitro Studies : In isolated frog rectus muscle, BTMAC demonstrated greater agonistic activity compared to acetylcholine, indicating its potential role in neuromuscular transmission and modulation of muscle contractions .

- In vivo Studies : Administration in animal models showed muscarine-like (vasodepressor) effects in non-atropinized dogs and nicotine-like (vasopressor) effects in atropinized conditions .

2. Toxicological Studies

Toxicological assessments reveal important insights into the safety profile of BTMAC:

- Acute Toxicity : In studies involving F344/N rats and B6C3F1 mice, BTMAC was administered at varying doses. Significant clinical signs of toxicity were observed at doses exceeding 125 mg/kg, including respiratory distress and neurological symptoms such as ataxia and tremors. Mortality was noted in high-dose groups .

- Genotoxicity : BTMAC was found non-mutagenic in several strains of Salmonella typhimurium, but it did induce micronuclei formation in mouse erythrocytes, suggesting some potential for genetic damage under specific conditions .

3. Antimicrobial Properties

BTMAC also exhibits antimicrobial properties, making it a candidate for various applications:

- Microbial Inhibition : Studies have shown that BTMAC can inhibit the growth of certain bacteria and fungi, likely due to its membrane-active properties. It disrupts microbial cell membranes, leading to cell lysis .

- Application in Pharmaceuticals : Its ability to act as a biocide has led to its use in formulations aimed at controlling microbial contamination in medical settings .

Case Study 1: Hemolytic Activity

A study evaluating the effects of BTMAC on human sickle hemoglobin demonstrated that it could inhibit gelation, a critical factor in sickle cell disease management. The antigelling potency was quantified, indicating potential therapeutic applications for sickle cell patients .

Case Study 2: Gene Delivery Systems

Research into poly(vinyl benzyl trimethylammonium chloride) as a gene delivery vector highlighted its effectiveness in facilitating the transport of genetic material into cells. This application underscores the compound's versatility beyond traditional uses .

Summary of Findings

The biological activity of benzyltrimethylammonium chloride encompasses a range of effects from cholinergic stimulation to antimicrobial action. Its structural similarity to acetylcholine allows it to engage effectively with cholinergic receptors, while its lipophilicity aids in cellular interactions.

| Activity Type | Description | Findings |

|---|---|---|

| Cholinergic Activity | Agonist for nicotinic and muscarinic receptors | More active than acetylcholine in muscle contraction studies |

| Toxicological Effects | Acute toxicity observed at high doses | Respiratory distress and neurological symptoms at doses >125 mg/kg |

| Genotoxicity | Non-mutagenic in S. typhimurium but induces micronuclei formation | Suggests potential genetic damage under specific conditions |

| Antimicrobial Properties | Effective against certain bacteria and fungi | Disrupts microbial membranes leading to cell lysis |

| Clinical Applications | Potential use in treating sickle cell disease and as a gene delivery vector | Inhibits gelation of sickle hemoglobin; effective gene delivery systems |

Propriétés

IUPAC Name |

benzyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHPPCXNWTUNSB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N.Cl, C10H16ClN | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Trimethylbenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024600 | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline] | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp) | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate | |

| Record name | SID11533066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000022 [mmHg] | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT., ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT., IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm) | |

CAS No. |

56-93-9 | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylbenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNK45Y7BA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

469 °F (NTP, 1992), 243 °C | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.